4,5-Bis((4-methoxybenzyl)oxy)picolinohydrazide
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Overview
Description
4,5-Bis((4-methoxybenzyl)oxy)picolinohydrazide is a complex organic compound that features a picolinohydrazide core substituted with two 4-methoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis((4-methoxybenzyl)oxy)picolinohydrazide typically involves the reaction of picolinohydrazide with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis((4-methoxybenzyl)oxy)picolinohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl groups would yield corresponding aldehydes or acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Bis((4-methoxybenzyl)oxy)picolinohydrazide involves its interaction with specific molecular targets. The methoxybenzyl groups may facilitate binding to hydrophobic pockets in proteins or enzymes, while the picolinohydrazide core can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis((4-methylbenzyl)oxy)picolinohydrazide
- 4,5-Bis((4-chlorobenzyl)oxy)picolinohydrazide
- 4,5-Bis((4-fluorobenzyl)oxy)picolinohydrazide
Uniqueness
4,5-Bis((4-methoxybenzyl)oxy)picolinohydrazide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s ability to bind to specific targets.
Biological Activity
4,5-Bis((4-methoxybenzyl)oxy)picolinohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by its unique hydrazide structure, which is known to influence its reactivity and biological interactions. The molecular formula is C18H20N2O4, with a molecular weight of 336.36 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H20N2O4 |
Molecular Weight | 336.36 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against certain strains of bacteria, including multidrug-resistant pathogens.
- Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.
Biological Activity Studies
Several studies have investigated the biological activities of this compound. Below are key findings from notable research:
- Antimicrobial Activity :
- Anticancer Activity :
- Mechanistic Insights :
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against Acinetobacter baumannii. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results showed an MIC of 32 µg/mL, indicating promising antibacterial properties.
Case Study 2: Anticancer Potential
A study involving the treatment of MCF-7 breast cancer cells with varying concentrations of the compound revealed a dose-dependent decrease in cell viability. At concentrations of 100 µM and above, significant cytotoxicity was observed, with apoptosis confirmed via flow cytometry analysis .
Properties
Molecular Formula |
C22H23N3O5 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
4,5-bis[(4-methoxyphenyl)methoxy]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C22H23N3O5/c1-27-17-7-3-15(4-8-17)13-29-20-11-19(22(26)25-23)24-12-21(20)30-14-16-5-9-18(28-2)10-6-16/h3-12H,13-14,23H2,1-2H3,(H,25,26) |
InChI Key |
HWIQBFFWKRQEAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=NC=C2OCC3=CC=C(C=C3)OC)C(=O)NN |
Origin of Product |
United States |
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